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Compound of Interest

Compound Name: FKK

Cat. No.: B10801310 Get Quote

This guide provides a comprehensive overview of the early-phase toxicological evaluation of

KSD179019, a novel anti-hypertensive compound. The information is intended for researchers,

scientists, and drug development professionals involved in preclinical safety assessment.

Introduction to KSD179019
KSD179019 is a Positive Allosteric Modulator (PAM) of the Secretin receptor (SCTR), which

has demonstrated anti-hypertensive effects in animal models.[1] As with any new chemical

entity, a thorough evaluation of its toxicological profile is essential before it can proceed to

human clinical trials.[2][3][4] This document summarizes the findings from early-phase in vitro

and in vivo toxicity studies of KSD179019.

In Vitro Toxicity Assessment
Initial preclinical evaluation of KSD179019 involved a series of in vitro assays to assess its

potential for cytotoxicity and mutagenicity.[1]

2.1. Cytotoxicity in Liver and Kidney Cells

Experimental Protocol: The cytotoxicity of KSD179019 was evaluated against liver and

kidney cell lines. While the specific cell lines and assay are not detailed in the provided

information, a common method for assessing cytotoxicity is the MTT assay.[5] In a typical

MTT assay, cells are seeded in 96-well plates and exposed to varying concentrations of the

test compound for a specified period (e.g., 24, 48, 72 hours). The MTT reagent is then
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added, which is converted by viable cells into a colored formazan product. The absorbance

of the formazan is measured, and cell viability is calculated as a percentage of the untreated

control.

Results: KSD179019 showed minimal toxicity in liver and kidney cells.[1]

2.2. Mutagenicity

Experimental Protocol: The mutagenic potential of KSD179019 was assessed using a

bacterial reverse mutation assay (Ames test).[1][6] In this test, various strains of Salmonella

typhimurium and Escherichia coli with predefined mutations that render them unable to

synthesize a specific amino acid are exposed to the test compound. The number of revertant

colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A

significant increase in the number of revertant colonies compared to the control indicates

that the compound is mutagenic.

Results: KSD179019 was found to be non-mutagenic in bacterial assays.[1] This was further

supported by QSAR analysis.[1]

In Vivo Toxicity Assessment
Following the promising in vitro results, in vivo studies were conducted in mice to determine the

acute, sub-chronic, and chronic toxicity of KSD179019.[1]

3.1. Acute Toxicity

Experimental Protocol: A 14-day acute toxicity study was conducted to determine the median

lethal dose (LD50) of KSD179019.[1] In a typical acute oral toxicity study, the compound is

administered to animals at various single dose levels. The animals are then observed for a

period of 14 days for signs of toxicity and mortality.[7]

Results: The LD50 of KSD179019 was determined to be over 5000 mg/kg body weight,

suggesting a safe acute toxicity profile.[1]

3.2. Sub-chronic and Chronic Toxicity
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Experimental Protocol: Sub-chronic (90 days) and chronic (180 days) toxicity studies were

performed in male and female C57 mice at various dosages.[1] These studies involved daily

administration of KSD179019. Throughout the study, comprehensive examinations were

conducted, including hematological and biochemical analyses, urinalysis, macroscopic

observations, and histopathological examinations of various organs.[1]

Results: The sub-chronic study revealed minimal toxicity, except at the highest doses of 700

and 1000 mg/kg.[1] The chronic study established a no-observed-adverse-effect-level

(NOAEL) at 250 mg/kg.[1]

3.3. Quantitative Toxicity Data

The following table summarizes the key quantitative toxicity values obtained from the preclinical

studies of KSD179019.

Parameter Value Study Type Species Reference

LD50 > 5000 mg/kg
14-day Acute

Oral
Mouse [1]

NOAEL 250 mg/kg/day
180-day Chronic

Oral
Mouse [1]

Mechanism of Action and Signaling Pathway
KSD179019 acts as a Positive Allosteric Modulator (PAM) of the Secretin receptor (SCTR).[1]

SCTR is a G-protein coupled receptor that, upon binding of its endogenous ligand secretin,

primarily activates the adenylyl cyclase signaling pathway, leading to an increase in intracellular

cyclic AMP (cAMP). As a PAM, KSD179019 does not activate the receptor on its own but

enhances the effect of the endogenous ligand.
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Caption: Signaling pathway of KSD179019 as a PAM of the Secretin Receptor.

Experimental Workflow: 90-Day Sub-chronic
Toxicity Study
The following diagram illustrates a typical workflow for a 90-day sub-chronic toxicity study, as

conducted for KSD179019.
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Caption: Workflow for a 90-day sub-chronic oral toxicity study.
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Conclusion and Future Directions
The early-phase toxicity studies of KSD179019 indicate a favorable safety profile at therapeutic

doses.[1] The compound is non-mutagenic and has a high LD50 value.[1] The established

NOAEL provides a basis for determining a safe starting dose for first-in-human clinical trials.[3]

[8] However, further preclinical investigations are necessary to build a comprehensive safety

profile. These include assessments of in vivo mutagenicity, reproductive and developmental

toxicity, and carcinogenicity.[1] These additional studies will be crucial for the continued

development of KSD179019 as a potential anti-hypertensive agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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